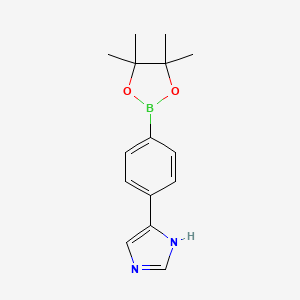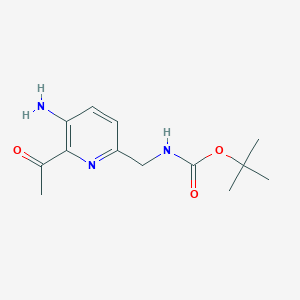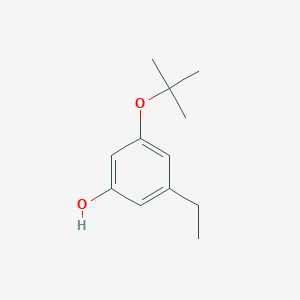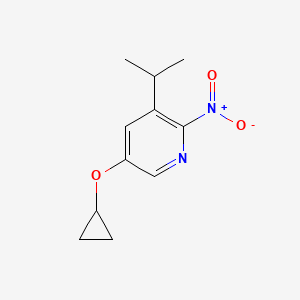
5-Cyclopropoxy-3-isopropyl-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-3-isopropyl-2-nitropyridine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound belongs to the class of nitropyridines, which are known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-isopropyl-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The cyclopropoxy and isopropyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of nitropyridine derivatives often involves large-scale nitration processes using nitric acid and other nitrating agents. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-isopropyl-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups using reagents like ammonia or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Ammonia or amines in the presence of a base.
Major Products
Reduction: 5-Cyclopropoxy-3-isopropyl-2-aminopyridine.
Substitution: Various 5-cyclopropoxy-3-isopropyl-2-substituted pyridines.
Scientific Research Applications
5-Cyclopropoxy-3-isopropyl-2-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-isopropyl-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-2-isopropyl-3-nitropyridine: Similar in structure but with different substitution positions.
3-Cyclopropoxy-5-isopropyl-2-nitropyridine: Another isomer with different substitution patterns.
Uniqueness
5-Cyclopropoxy-3-isopropyl-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-nitro-3-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)10-5-9(16-8-3-4-8)6-12-11(10)13(14)15/h5-8H,3-4H2,1-2H3 |
InChI Key |
BVFWCMHVFRALJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CC(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


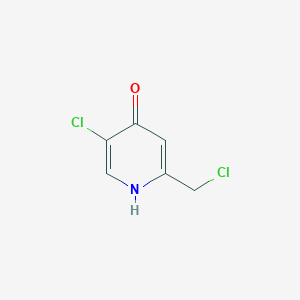

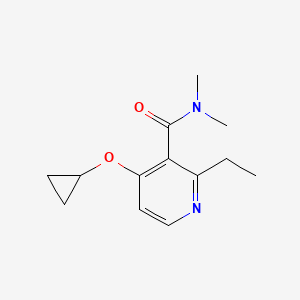
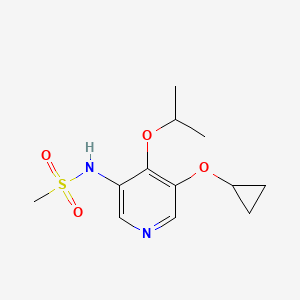
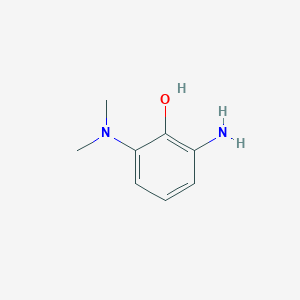

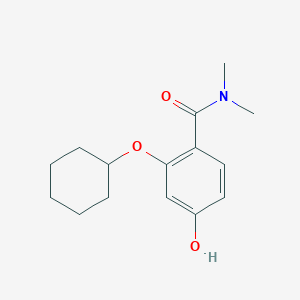
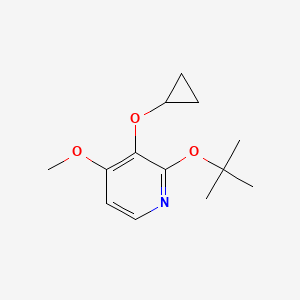
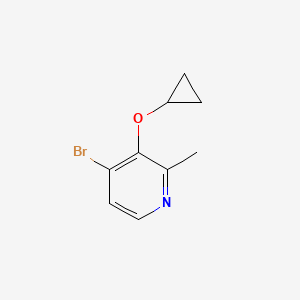
![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
